Valerenal Demonstrates Equivalent Low-Dose Pharmacological Activity to Valerenic Acid in Syndrome Test
In a direct head-to-head comparison using the Syndrome test—an in vivo behavioral assay in mice designed to evaluate central nervous system depressant activity—valerenal was found to be pharmacologically active at the lowest dose levels tested, alongside valerenic acid [1]. Both compounds exhibited activity at doses that were lower than those required for valeranone to produce comparable effects. The study explicitly ranked valerenal and valerenic acid together as the most potent constituents among those screened, with both contributing significantly to the depressive action of the essential oil, whereas the activity of isoeugenyl-isovalerate was determined to be of relatively minor importance [1].
| Evidence Dimension | Lowest pharmacologically active dose level in Syndrome test (mouse behavioral assay for CNS depressant activity) |
|---|---|
| Target Compound Data | Pharmacologically active at the lowest dose levels tested |
| Comparator Or Baseline | Valerenic acid (active at lowest dose levels); Valeranone (active at higher dose levels); Isoeugenyl-isovalerate (relatively minor activity) |
| Quantified Difference | Valerenal and valerenic acid both active at lowest dose levels; valeranone requires higher doses; isoeugenyl-isovalerate shows minimal activity |
| Conditions | Syndrome test in mice; intraperitoneal administration; observation of behavioral parameters including spontaneous motor activity, muscle tone, and body temperature |
Why This Matters
This evidence establishes that valerenal is not a minor or inactive constituent but rather a primary contributor to the sedative pharmacology of valerian essential oil, making it essential for studies aiming to reproduce the full spectrum of valerian's CNS activity.
- [1] Hendriks H, Bos R, Allersma DP, Malingré TM, Koster AS. Pharmacological screening of valerenal and some other components of essential oil of Valeriana officinalis. Planta Med. 1981;42(1):62-68. doi:10.1055/s-2007-971547. View Source
